N-(2,4-dichlorophenyl)-3-nitrobenzenesulfonamide
Description
Properties
CAS No. |
59923-18-1 |
|---|---|
Molecular Formula |
C12H8Cl2N2O4S |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H8Cl2N2O4S/c13-8-4-5-12(11(14)6-8)15-21(19,20)10-3-1-2-9(7-10)16(17)18/h1-7,15H |
InChI Key |
GTVZPEMDNHWTBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-3-nitrobenzenesulfonamide typically involves the reaction of 2,4-dichloroaniline with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce the formation of by-products. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(2,4-dichlorophenyl)-3-aminobenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfonic acid derivatives.
Scientific Research Applications
N-(2,4-dichlorophenyl)-3-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections due to its sulfonamide moiety.
Biology: It can be used in studies involving enzyme inhibition, as sulfonamides are known to inhibit certain enzymes by mimicking the structure of natural substrates.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-3-nitrobenzenesulfonamide involves its interaction with biological targets, particularly enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on sulfonamide derivatives with structural or functional group similarities, as direct data for N-(2,4-dichlorophenyl)-3-nitrobenzenesulfonamide are absent in the evidence. Key analogs include:
Structural Analogues with Dichlorophenyl Substituents
- 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide (): Substituents: 2,4-dichlorophenyl (electron-withdrawing) and 3-methylphenyl (electron-donating). Conformation: The C—SO₂—NH—C segment exhibits gauche torsions relative to S=O bonds, favoring intramolecular hydrogen bonding. This contrasts with nitro-substituted analogs, where stronger electron-withdrawing effects may alter torsional angles . Impact of Methyl vs.
2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide ():
- Substituents : 2,5-dichlorophenyl and 3-methylphenyl.
- Structural Trends : Chlorine substituents at different positions (2,4 vs. 2,5) influence steric and electronic effects. For example, para-chlorine (in 2,4-dichloro) may enhance resonance stabilization of the sulfonamide group compared to meta-chlorine (2,5-dichloro).
Nitro-Substituted Sulfonamides
- N-(1-(3-Chlorophenyl)-2-((N,4-dimethylphenyl)sulfonamido)ethyl)acetamide (): Substituents: Combines sulfonamide, chlorophenyl, and nitro-like acetamide groups. This difference may affect binding affinity in biological targets.
Double Sulfonamide Derivatives
- N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide ():
- Substituents : Two sulfonamide groups with fluorine and methyl substituents.
- Conformational Complexity : The presence of dual sulfonamide groups introduces steric hindrance and competing hydrogen-bonding interactions, unlike the single sulfonamide in the target compound.
Data Table: Key Properties of Analogous Compounds
Research Findings and Limitations
- Crystallographic Insights : Studies using SHELX software () highlight the prevalence of gauche conformations in sulfonamides, but nitro-substituted variants may deviate due to stronger electronic effects.
- Synthesis Challenges: notes unexpected formation of double sulfonamides, suggesting that the synthesis of this compound may require precise control to avoid byproducts.
Notes
Data Gaps : Direct experimental data (e.g., melting points, bioactivity) for this compound are unavailable in the provided evidence. Comparisons are inferred from structural analogs.
Electronic Effects : The nitro group’s strong electron-withdrawing nature likely differentiates the target compound from methyl- or fluorine-substituted analogs in terms of reactivity and solubility.
Conformational Predictions : Analogous structures suggest that intramolecular hydrogen bonding and torsional angles are critical to the target compound’s stability .
Biological Activity
N-(2,4-dichlorophenyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative known for its diverse biological activities, particularly its antibacterial properties. This article details its mechanisms of action, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₈Cl₂N₂O₄S
- Functional Groups : Contains a sulfonamide group, nitro group, and dichlorophenyl moiety.
The compound's unique structure contributes to its biological activity by allowing it to interact with various biological targets.
This compound primarily acts as an antibacterial agent through the following mechanism:
- Inhibition of Folate Synthesis : It inhibits dihydropteroate synthase, an enzyme critical for the synthesis of folic acid in bacteria. By blocking this pathway, the compound prevents bacterial growth and replication.
Antibacterial Properties
Sulfonamides have a long-standing reputation for their antibacterial effects. This compound has shown effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Research indicates that this compound exhibits a MIC ranging from 0.78 to 25 μg/mL against different bacterial species .
Anti-inflammatory Effects
In addition to its antibacterial properties, this compound has been investigated for its anti-inflammatory potential. Studies suggest that it may modulate inflammatory pathways, although detailed mechanisms are still under exploration.
Antitumor Activity
Recent studies have highlighted the potential of this compound in oncology:
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have indicated cytotoxic effects against various cancer cell lines, suggesting its viability as a candidate for anticancer drug development.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Activity : A study demonstrated that the compound effectively inhibited the growth of Mycobacterium tuberculosis with an MIC comparable to standard treatments like rifampicin .
- Cytotoxicity Evaluation : In vitro assays showed that the compound exhibited low cytotoxicity with a selectivity index greater than 30 when tested against RAW 264.7 cells .
- Mechanistic Studies : Research on the inhibition of carbonic anhydrase in Plasmodium falciparum indicated that sulfonamides could provide a novel mechanism for antimalarial activity .
Table 1: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | MIC (μg/mL) | Selectivity Index |
|---|---|---|---|
| Antibacterial | Mycobacterium tuberculosis | 0.78 - 25 | >30 |
| Cytotoxicity | RAW 264.7 cells | - | >30 |
| Antimalarial | Plasmodium falciparum | - | - |
Table 2: Comparison with Standard Drugs
| Compound | MIC (μg/mL) | Comparison with Standard |
|---|---|---|
| This compound | 0.78 - 25 | Comparable to rifampicin |
| Isoniazid | 0.05 | More potent |
| Rifampicin | 0.1 | Standard |
Q & A
Q. How do steric and electronic effects influence regioselectivity in electrophilic substitution reactions?
- Methodological Answer : Nitration (HNO/HSO) at 0°C targets the meta position (80% yield) due to nitro group deactivation. Halogenation (Br/FeCl) occurs at the para position relative to sulfonamide (steric hindrance from dichlorophenyl group reduces ortho substitution). Regioselectivity is modeled using Fukui indices (f = 0.12 for C4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
